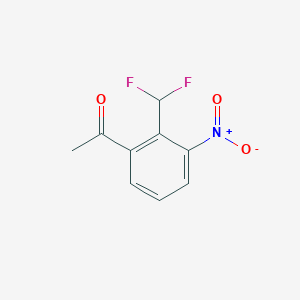
1-(2-(Difluoromethyl)-3-nitrophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Difluoromethyl)-3-nitrophenyl)ethan-1-one is an organic compound that features a difluoromethyl group and a nitrophenyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Difluoromethyl)-3-nitrophenyl)ethan-1-one typically involves the difluoromethylation of phenolic or aniline precursors. One common method includes the reaction of 1-(3-chloro-4-hydroxyphenyl)ethan-1-one with sodium 2-chloro-2,2-difluoroacetate in the presence of cesium carbonate and dry DMF (dimethylformamide) under nitrogen atmosphere . The reaction is carried out at elevated temperatures (around 120°C) for a few hours, followed by extraction and purification steps.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Difluoromethyl)-3-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted difluoromethyl derivatives.
Scientific Research Applications
1-(2-(Difluoromethyl)-3-nitrophenyl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(2-(Difluoromethyl)-3-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and enzymes. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
- 1-(3-Bromo-1H-pyrazol-1-yl)ethan-1-one
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole
- 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one
Uniqueness: 1-(2-(Difluoromethyl)-3-nitrophenyl)ethan-1-one is unique due to the presence of both difluoromethyl and nitrophenyl groups, which impart distinct chemical and biological properties. The difluoromethyl group enhances the compound’s stability and lipophilicity, while the nitrophenyl group contributes to its reactivity and potential biological activities .
Properties
Molecular Formula |
C9H7F2NO3 |
|---|---|
Molecular Weight |
215.15 g/mol |
IUPAC Name |
1-[2-(difluoromethyl)-3-nitrophenyl]ethanone |
InChI |
InChI=1S/C9H7F2NO3/c1-5(13)6-3-2-4-7(12(14)15)8(6)9(10)11/h2-4,9H,1H3 |
InChI Key |
OADZUCNCABXAQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















